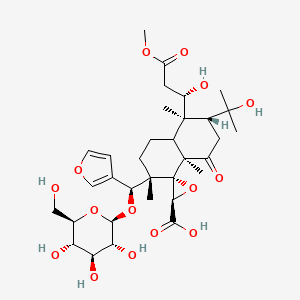
Methyl deacetylnomilinate 17-glucoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl deacetylnomilinate 17-glucoside is a limonoid glucoside, a class of compounds predominantly found in citrus fruits. Limonoids are known for their diverse biological activities, including anti-inflammatory and anticancer properties . This compound is particularly notable for its presence in lime, citrus, and grapefruit .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl deacetylnomilinate 17-glucoside typically involves the glucosylation of deacetylnomilinate. The process can be carried out using various glucosyl donors under acidic or enzymatic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or glycosyltransferases to facilitate the formation of the glucosidic bond .
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, including the use of genetically engineered microorganisms to produce the compound in large quantities. These methods are advantageous due to their scalability and environmental friendliness .
化学反応の分析
Types of Reactions: Methyl deacetylnomilinate 17-glucoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
科学的研究の応用
Methyl deacetylnomilinate 17-glucoside has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying glucosylation reactions and the synthesis of glucosides.
作用機序
The mechanism of action of methyl deacetylnomilinate 17-glucoside involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It modulates pathways such as the NF-κB pathway, which plays a crucial role in inflammation and cancer progression.
類似化合物との比較
Limonin: Another limonoid glucoside with similar biological activities.
Nomilin: Known for its anticancer and anti-inflammatory properties.
Obacunone: A limonoid with potential therapeutic applications.
Uniqueness: Methyl deacetylnomilinate 17-glucoside is unique due to its specific glucosylation pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other limonoid glucosides .
特性
分子式 |
C33H48O15 |
|---|---|
分子量 |
684.7 g/mol |
IUPAC名 |
(2'R,3S,4R,4aR,7R,8R)-3-[(S)-furan-3-yl-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-8-[(1S)-1-hydroxy-3-methoxy-3-oxopropyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid |
InChI |
InChI=1S/C33H48O15/c1-29(2,43)18-11-20(36)32(5)17(31(18,4)19(35)12-21(37)44-6)7-9-30(3,33(32)26(48-33)27(41)42)25(15-8-10-45-14-15)47-28-24(40)23(39)22(38)16(13-34)46-28/h8,10,14,16-19,22-26,28,34-35,38-40,43H,7,9,11-13H2,1-6H3,(H,41,42)/t16-,17?,18+,19+,22-,23+,24-,25+,26+,28+,30+,31-,32+,33-/m1/s1 |
InChIキー |
SPZARGDXCFFYDC-HTIGZDKRSA-N |
異性体SMILES |
C[C@]1(CCC2[C@@]([C@@H](CC(=O)[C@]2([C@@]13[C@@H](O3)C(=O)O)C)C(C)(C)O)(C)[C@H](CC(=O)OC)O)[C@H](C4=COC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
正規SMILES |
CC1(CCC2C(C(CC(=O)C2(C13C(O3)C(=O)O)C)C(C)(C)O)(C)C(CC(=O)OC)O)C(C4=COC=C4)OC5C(C(C(C(O5)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















